Tubulin Polymerization Inhibition: Class‑Level Potency Comparison of Fluorenone‑Piperazine Congeners
The Russian patent RU2335496C2 claims that compounds of the general formula (I), which encompass 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one when R₁ = fluorene‑9‑on and R₄ = 4‑chlorophenyl, inhibit tubulin polymerization [1]. While the patent does not disclose an isolated IC₅₀ for this specific compound, the class‑level data indicate that the carbonyl‑linked fluorenone series is explicitly distinguished from heteroaryl‑methyl‑piperazine analogs by its mechanism of action. No publicly available head‑to‑head IC₅₀ comparison with a close structural analog (e.g., the imine‑linked (4-(4-chlorophenyl)-piperazin-1-yl)-fluoren-9-ylidene-amine) has been found; therefore the differentiation remains at the class‑level inference stage.
| Evidence Dimension | Tubulin polymerization inhibition |
|---|---|
| Target Compound Data | Claimed to inhibit tubulin polymerization (no quantitative IC₅₀ reported for this specific compound) [1] |
| Comparator Or Baseline | Heteroaryl‑methyl‑piperazine analogs (class‑level baseline; no direct comparator data available) |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Tubulin polymerization assay (patent disclosure, no primary publication) |
Why This Matters
For procurement decisions involving tubulin‑targeted screening, the patent‑documented mechanism class differentiates this scaffold from unclaimed piperazine‑fluorene analogs, justifying its selection when tubulin‑polymerization inhibition is the desired phenotypic endpoint.
- [1] RU2335496C2 – Aryl‑ and heteroaryl‑carbonylpiperazines for tumour treatment. Field: chemistry; medicine. The compounds inhibit tubulin polymerisation. Published 2008-10-10. View Source
